Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Overview
Description
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a chemical compound with the molecular formula C₈H₁₀O₈ and a molecular weight of 262.21 g/mol. This compound is known for its unique structure, which includes a dioxane ring system fused with a dioxine ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of verbenol epoxide with aromatic aldehydes in the presence of montmorillonite clay . This reaction yields a series of chiral heterocyclic compounds, including the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: It is used in the production of specialized chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity is believed to be mediated through interactions with pain receptors and modulation of inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate can be compared with other similar compounds, such as:
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: These compounds share a similar dioxane ring system and exhibit comparable biological activities.
2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol: This compound has a similar dioxine ring structure and is used in related chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it supports.
Properties
IUPAC Name |
dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDCMADDBIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-91-7 | |
Record name | NSC403959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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